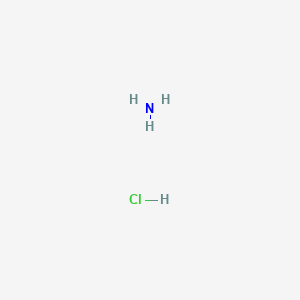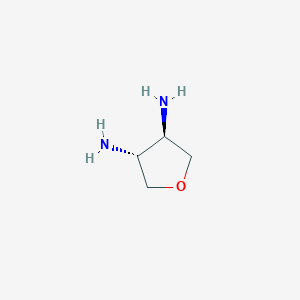
O-(Cyclohexylmethyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclohexylmethyl group.
Mechanism of Action
Target of Action
It’s known that hydroxylamine derivatives are often used as reducing agents in organic synthesis .
Mode of Action
As a derivative of hydroxylamine, it may act as a reducing agent, participating in reactions that involve the reduction of other compounds .
Biochemical Pathways
As a reducing agent, it could potentially influence a variety of biochemical reactions where reduction is necessary .
Result of Action
As a reducing agent, it may contribute to various chemical reactions, leading to the formation of new compounds .
Action Environment
Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
O-(Cyclohexylmethyl)hydroxylamine Hydrochloride has been used as a reactant in the preparation of 5,7-bis(alkoxyimino)-6,7-dihydro-5H-dibenzocycloheptenes . These compounds are known to inhibit blood platelet aggregation .
Molecular Mechanism
This compound can react with aldehydes and ketones to form oximes . This reaction involves the nitrogen of the hydroxylamine acting as a nucleophile and attacking the carbonyl carbon of the aldehyde or ketone . The reaction is essentially irreversible as the adduct dehydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(Cyclohexylmethyl)hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with cyclohexylmethyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(Cyclohexylmethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(Cyclohexylmethyl)hydroxylamine hydrochloride has several applications in scientific research:
Organic Synthesis: It acts as a catalyst in organic synthesis, enabling efficient transformations and facilitating the development of new molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Biological Research: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of a cyclohexylmethyl group.
O-(Carboxymethyl)hydroxylamine: A derivative with a carboxymethyl group.
Uniqueness
O-(Cyclohexylmethyl)hydroxylamine hydrochloride is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interactions that are not possible with other hydroxylamine derivatives .
Properties
IUPAC Name |
O-(cyclohexylmethyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQCICBYSOODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
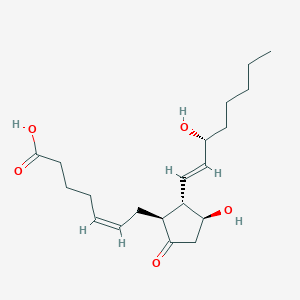

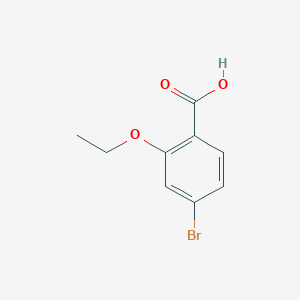
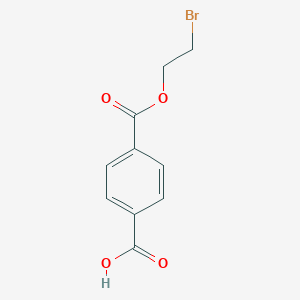
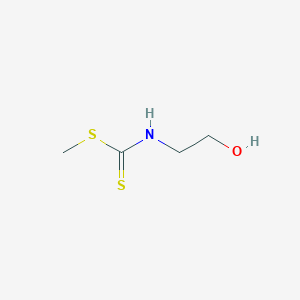
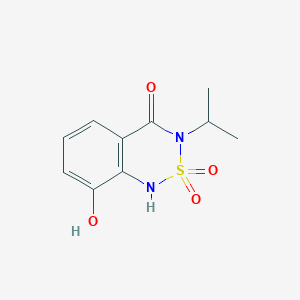
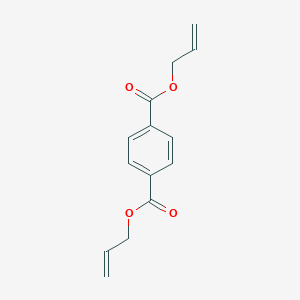

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)
